4-Benzamidobenzene-1-sulfonyl azide
CAS No.: 89565-13-9
Cat. No.: VC19262733
Molecular Formula: C13H10N4O3S
Molecular Weight: 302.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89565-13-9 |
|---|---|
| Molecular Formula | C13H10N4O3S |
| Molecular Weight | 302.31 g/mol |
| IUPAC Name | N-(4-azidosulfonylphenyl)benzamide |
| Standard InChI | InChI=1S/C13H10N4O3S/c14-16-17-21(19,20)12-8-6-11(7-9-12)15-13(18)10-4-2-1-3-5-10/h1-9H,(H,15,18) |
| Standard InChI Key | DQLXBCOLPRGAGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Benzamidobenzene-1-sulfonyl azide features a benzene ring substituted at the 1- and 4-positions with a sulfonyl azide () and a benzamide () group, respectively . The IUPAC name, N-(4-azidosulfonylphenyl)benzamide, reflects this arrangement. The sulfonyl azide group is electron-withdrawing, while the benzamide moiety contributes steric bulk and hydrogen-bonding capacity.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 302.31 g/mol | |
| SMILES | O=C(Nc1ccc(cc1)S(=O)(=O)N=[N+]=[N-])C2=CC=CC=C2 | |
| InChIKey | DQLXBCOLPRGAGC-UHFFFAOYSA-N |
The crystal structure of analogous sulfonyl azides, such as 4-azidobenzenesulfonyl chloride, reveals planar geometry at the sulfur center with bond lengths consistent with resonance stabilization of the sulfonyl group .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Sulfonation: Reaction of 4-aminobenzenesulfonyl chloride with benzoyl chloride to form 4-benzamidobenzenesulfonyl chloride.
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Azidation: Displacement of the chloride with sodium azide () under controlled conditions .
Optimized Reaction Conditions
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Solvent | Acetonitrile/Water | 85–90% | |
| Temperature | 0–5°C | – | |
| Reaction Time | 12–24 hours | – |
Reactivity Profile
Sulfonyl azides are renowned for participation in:
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Staudinger Reactions: With phosphines to form iminophosphoranes.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Thermal Decomposition: Generation of nitrenes for C–H amination .
In a study of analogous compounds, 4-acetamidobenzenesulfonyl azide underwent clean conversion to sulfonamide under X-ray irradiation (60 Gy), suggesting potential for radiation-triggered drug activation .
Applications in Medicinal Chemistry and Materials Science
Prodrug Activation
Recent advances highlight sulfonyl azides as "caged" prodrugs activated by radiotherapy. For example, 4-(hydroxymethyl)-2,3,5,6-tetrafluoroaryl azide was reduced to its aniline derivative under X-ray irradiation, enabling controlled drug release . This mechanism could extend to 4-benzamidobenzene-1-sulfonyl azide for tumor-selective therapies.
Radiation-Dependent Cytotoxicity
| Prodrug | Irradiation Dose (Gy) | Cell Viability Reduction | Source |
|---|---|---|---|
| Pazopanib Prodrug | 24 | 75% | |
| Doxorubicin Prodrug | 60 | 90% |
Fluorescence Probes
The azide-to-amine transformation under irradiation enables design of activatable probes. 7-Azido-4-methylcoumarin exhibited a 10-fold fluorescence increase post-irradiation, demonstrating utility in real-time monitoring .
Future Directions and Challenges
Targeted Drug Delivery
Functionalization of the benzamide group could enable receptor-specific targeting. For instance, conjugating folate to the benzamide moiety might enhance uptake in cancer cells overexpressing folate receptors.
Stability Optimization
Current limitations include hydrolytic instability in aqueous media. Encapsulation in nanocarriers or PEGylation may improve pharmacokinetic profiles .
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